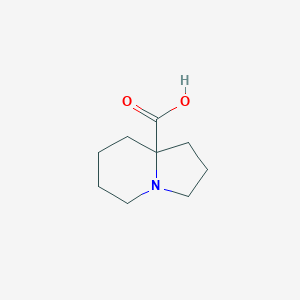

Octahydroindolizine-8a-carboxylic acid

Beschreibung

Contextualization within Bicyclic Nitrogen Heterocycles

Octahydroindolizine-8a-carboxylic acid belongs to the broad class of bicyclic nitrogen heterocycles, which are organic compounds containing two fused rings where at least one ring contains a nitrogen atom. This structural motif is a cornerstone in the development of pharmaceuticals and biologically active compounds. The indolizine (B1195054) core, a fused system of a pyridine (B92270) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. The fully saturated version, the octahydroindolizine (B79230) (also known as indolizidine) skeleton, provides a three-dimensional framework that is of significant interest for creating conformationally constrained molecules. nih.govnih.gov

The presence of the carboxylic acid group at the 8a-position of the octahydroindolizine core introduces a key functional handle. This allows for further chemical modifications and the introduction of various pharmacophores, making it a versatile starting material for the synthesis of diverse compound libraries. nih.govresearchgate.net

Significance in Medicinal Chemistry Research

The rigid bicyclic structure of this compound makes it a valuable scaffold for creating constrained amino acid analogs. nih.gov Constrained peptides and peptidomimetics are crucial in drug discovery as they can mimic the bioactive conformations of natural peptides, leading to enhanced target affinity, specificity, and metabolic stability. nih.govbiosynth.com By "locking" the peptide backbone into a specific conformation, these analogs can overcome some of the limitations of traditional linear peptides, such as poor bioavailability and susceptibility to enzymatic degradation. biosynth.com

Furthermore, the indolizidine alkaloid family, to which the octahydroindolizine core belongs, is known for a wide array of biological activities. nih.gov This inherent bioactivity of the core structure provides a strong rationale for exploring derivatives of this compound for various therapeutic applications.

Overview of Current Research Landscape

While specific, in-depth research exclusively focused on this compound is not extensively published in publicly available literature, the broader research landscape for related compounds is very active. There is significant interest in the synthesis and utility of functionalized indolizines and other bicyclic nitrogen heterocycles. nih.govresearchgate.netjbclinpharm.orgdntb.gov.ua

Current research often focuses on the development of novel synthetic routes to create diverse libraries of these bicyclic scaffolds. nih.govjbclinpharm.org These synthetic efforts are crucial for enabling the exploration of their potential in medicinal chemistry. Moreover, there is a growing body of work on the incorporation of constrained amino acids, including bicyclic structures, into peptides to develop new therapeutics for a range of diseases, including cancer, infectious diseases, and autoimmune disorders. nih.govbiosynth.com

The potential of this compound as a proline analog is also an area of interest. nih.govresearchgate.netanaspec.com Proline and its analogs play critical roles in protein structure and function, and the development of novel proline mimetics is an active field of research. researchgate.netnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-8(12)9-4-1-2-6-10(9)7-3-5-9/h1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZPSBMQMOTJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC2(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Octahydroindolizine 8a Carboxylic Acid

Historical Overview of Synthetic Approaches

The journey to synthesize complex molecules like octahydroindolizine-8a-carboxylic acid is built upon a rich history of synthetic methods for the parent indolizine (B1195054) core. Early efforts in the 20th century laid the groundwork for the construction of the unsaturated indolizine system. These foundational methods, while not directly yielding the saturated target, provided the essential bicyclic framework that could later be modified. Key historical approaches to the broader class of indolizines include the Scholtz synthesis and the Tschitschibabin reaction, which, although not specific to the 8a-carboxylic acid derivative, were pivotal in establishing the fundamental chemistry of this heterocyclic system. Over time, these initial methods have been refined and new strategies developed to control substitution patterns and stereochemistry, paving the way for the synthesis of more complex derivatives like the target compound.

Total Synthesis Strategies

The total synthesis of this compound and its derivatives is a challenging endeavor that requires precise control over stereochemistry and functionality. Chemists have devised several multi-step sequences to achieve this, often involving the strategic formation of the bicyclic ring system followed by the introduction or modification of the carboxylic acid group.

Multi-step Organic Reactions

Comprehensive synthetic campaigns often involve a series of transformations to build the octahydroindolizine (B79230) core from acyclic or monocyclic precursors. These sequences typically begin with the construction of a substituted piperidine (B6355638) ring, which is then elaborated and cyclized to form the fused 5,6-ring system. The carboxylic acid or a precursor functional group can be carried through the reaction sequence or introduced at a later stage. The choice of starting materials and the sequence of bond-forming reactions are critical to achieving the desired stereochemistry at the multiple chiral centers of the molecule.

Hydrogenation of Indolizine Derivatives

A common and effective strategy for obtaining the saturated octahydroindolizine core is through the catalytic hydrogenation of a corresponding unsaturated indolizine precursor. nih.govbohrium.com This approach benefits from the relative accessibility of substituted indolizines, which can be prepared through various established methods. The hydrogenation typically proceeds with high efficiency, saturating both the five- and six-membered rings. For the synthesis of this compound, a plausible precursor would be indolizine-8a-carboxylic acid or its corresponding ester. The choice of catalyst and reaction conditions is crucial to ensure complete saturation and to avoid unwanted side reactions. nih.gov

| Catalyst | Pressure (atm) | Solvent | Temperature (°C) | Observations |

| Platinum(IV) oxide (PtO₂) | 3.7 | Methanol | Room Temperature | Effective for complete saturation of the indolizine ring system. |

| Rhodium on Alumina (Rh/Al₂O₃) | 1-50 | Ethanol (B145695) | 25-50 | Can exhibit diastereoselectivity depending on the substrate and conditions. nih.gov |

| Palladium on Carbon (Pd/C) | 1-10 | Acetic Acid | Room Temperature | Often used for debenzylation in conjunction with ring saturation. |

This table presents typical conditions for the hydrogenation of indolizine systems based on literature for related compounds.

The diastereoselectivity of the hydrogenation can be influenced by the existing stereocenters on the molecule and the catalyst used, which is a key consideration for controlling the final stereochemistry of the product. nih.gov

Intramolecular Ring Closure Reactions

The formation of the bicyclic indolizidine skeleton can be efficiently achieved through intramolecular cyclization reactions. mdpi.comnih.govthieme-connect.de A common strategy involves the construction of a piperidine derivative bearing a suitable side chain that can undergo cyclization to form the second ring. For instance, a piperidine with a side chain terminating in an electrophilic group can react with the nitrogen atom or an enamine derived from the piperidine to close the five-membered ring. The stereochemistry of the final product is often dictated by the stereocenters present in the piperidine precursor and the cyclization conditions.

A representative approach could involve the synthesis of a 2-substituted piperidine with a four-carbon chain containing a terminal leaving group or an activated carbonyl group. Base- or acid-catalyzed cyclization would then yield the octahydroindolizinone, which could be further elaborated to the target carboxylic acid.

Aza-Robinson Annulation Strategy

The aza-Robinson annulation is a powerful tool for the construction of fused nitrogen-containing ring systems and represents a viable strategy for the synthesis of the octahydroindolizine core. nih.govacs.orgresearchgate.netacs.orgresearchgate.net This reaction sequence typically involves a Michael addition of a cyclic enamine or a related nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the bicyclic system.

In the context of synthesizing this compound, a potential pathway could involve the reaction of a suitable pyrrolidine-derived enamine with an appropriate α,β-unsaturated ester or ketone. Subsequent intramolecular cyclization would then furnish an indolizidinone intermediate. The carboxylic acid functionality at the 8a-position could be introduced by employing a Michael acceptor that already contains a masked carboxylic acid group or by subsequent functional group manipulations. This strategy offers a convergent approach to the bicyclic core, often with good control over the initial stereochemistry. nih.gov

Diastereoselective α-Alkylation Reactions

Introducing the carboxylic acid group at the bridgehead 8a-position can be achieved through the diastereoselective α-alkylation of an indolizidinone enolate. This strategy relies on the formation of a rigid, bicyclic enolate intermediate where one face is sterically hindered, directing the incoming electrophile to the opposite face.

The process would begin with the synthesis of an appropriate octahydroindolizinone. Treatment of this lactam with a strong base, such as lithium diisopropylamide (LDA), would generate the corresponding enolate. Subsequent reaction with an electrophilic source of a carboxyl group, such as a chloroformate followed by hydrolysis, or carbon dioxide, would introduce the desired functionality at the 8a-position. The stereochemical outcome of this alkylation is highly dependent on the conformation of the enolate and the nature of the electrophile. This method is particularly attractive as it allows for the late-stage introduction of the key carboxylic acid group onto a pre-formed bicyclic scaffold.

| Base | Electrophile | Solvent | Temperature (°C) | Expected Outcome |

| Lithium diisopropylamide (LDA) | Methyl chloroformate | Tetrahydrofuran (THF) | -78 to 0 | Formation of the methyl ester at the α-position. |

| Sodium hexamethyldisilazide (NaHMDS) | Carbon dioxide (CO₂) | Tetrahydrofuran (THF) | -78 | Direct carboxylation of the enolate. |

| Potassium bis(trimethylsilyl)amide (KHMDS) | Benzyl chloroformate | Toluene (B28343)/THF | -78 to RT | Introduction of a benzyloxycarbonyl group. |

This table outlines plausible conditions for the α-alkylation of a bicyclic lactam based on general principles of enolate chemistry.

Phosphine-Catalyzed Synthesis Approaches

Phosphine (B1218219) ligands play a pivotal role in transition metal catalysis, offering a means to modulate the steric and electronic properties of the catalytic center. In the context of synthesizing the indolizidine core, phosphine-catalyzed reactions have emerged as a powerful tool. One notable strategy involves the use of a Nickel(0)/triphenylphosphine (Ni(0)/PPh₃) system to catalyze the [4+2] cycloaddition of azetidinones with alkynes. acs.org This method provides access to a piperidone moiety, which serves as a key intermediate. Subsequent reduction and cyclization of this piperidone can then form the asymmetric bicyclic core structure of an indolizidine. acs.org While this specific example leads to other indolizidine alkaloids, the underlying principle of employing a phosphine-ligated nickel catalyst to construct the core ring system is a viable strategy that could be adapted for the synthesis of this compound. The phosphine ligand is crucial for stabilizing the low-valent nickel species and facilitating the key bond-forming steps of the cycloaddition.

Optimization of Reaction Conditions and Parameters

The efficiency and selectivity of synthetic routes to complex molecules like this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently fine-tuned include the catalytic system, temperature, pressure, solvent, and stoichiometry.

Role of Catalytic Systems (e.g., Palladium Catalyst)

Palladium catalysts are workhorses in modern organic synthesis and feature prominently in strategies applicable to the formation of the octahydroindolizine framework. For instance, palladium-catalyzed transfer hydrogenation is a vital method for the selective reduction of unsaturated precursors. chemmethod.com Catalysts such as palladium(II) chloride (PdCl₂) and palladium(II) acetylacetonate (B107027) (Pd(acac)₂) have been investigated for such transformations. chemmethod.com Furthermore, palladium catalysts, when used with specific ligands like Xantphos, can facilitate reactions such as the decarbonylative iodination of carboxylic acids. nih.gov This suggests that a strategically placed carboxylic acid function on a precursor could be manipulated or that such catalyst systems could be employed in cross-coupling reactions to build up the molecular framework. The choice of the palladium source and the accompanying ligands is critical in dictating the outcome and efficiency of these reactions. nih.gov

Impact of Solvent Polarity and Stoichiometric Ratios

The choice of solvent can dramatically affect reaction outcomes by influencing solubility, reaction rates, and the stability of charged intermediates. In some palladium-catalyzed transfer hydrogenations, water has been identified as a highly effective and environmentally benign solvent. chemmethod.com In other contexts, such as palladium-catalyzed iodination reactions, toluene is the preferred solvent. nih.gov The polarity and coordinating ability of the solvent are thus key considerations.

Stoichiometric ratios of reactants, catalysts, and additives are also fundamental to reaction optimization. The catalyst loading, for instance, is often minimized to reduce cost without compromising reaction time or yield. In one study, a 2 mol% loading of a palladium catalyst was sufficient for efficient hydrogenation. chemmethod.com The presence and stoichiometry of a base can also be crucial, as it can facilitate deprotonation steps or neutralize acidic byproducts. chemmethod.com For example, the use of a base like potassium hydroxide (B78521) (KOH) was found to be essential for achieving maximum efficiency in a PdCl₂-catalyzed hydrogenation. chemmethod.com

Development of Enantioselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their absolute stereochemistry, making the development of enantioselective syntheses a paramount goal. For the octahydroindolizine framework, several strategies have been developed to control stereochemistry.

One powerful approach is the use of enzymatic kinetic resolution. For example, the enzyme Novozym 435 has been successfully employed to resolve a racemic octahydroindolizine alcohol on a large scale, providing access to enantiomerically pure building blocks. rsc.org Another strategy involves diastereoselective reactions, such as the radical cyclization of precursors derived from chiral starting materials to produce optically active trifluoromethylated indolizidine derivatives. nih.gov

Furthermore, stereoselective spirocyclization of tryptophanol-derived lactams has been used to generate tetracyclic spiro[indolizidine-1,3'-oxindole] frameworks with defined stereochemistry. proquest.commdpi.com The stereoselectivity in these reactions is often dictated by the inherent chirality of the starting materials and the reaction conditions that favor the formation of one diastereomer over others. Organocatalysis has also emerged as a general approach for the enantioselective total synthesis of indolizidine-based alkaloids. acs.org These methods highlight the diverse toolkit available to synthetic chemists for accessing specific stereoisomers of the octahydroindolizine core.

The table below summarizes key aspects of different enantioselective strategies applicable to the synthesis of the indolizidine scaffold.

| Method | Key Principle | Example/Application | Reference |

| Enzymatic Resolution | Kinetic resolution of a racemic intermediate using an enzyme. | Resolution of racemic octahydroindolizine alcohol using Novozym 435. | rsc.org |

| Diastereoselective Cyclization | Use of a chiral auxiliary or substrate to control the stereochemical outcome of a ring-forming reaction. | Diastereoselective radical cyclization to form fluorinated indolizidines. | nih.gov |

| Stereoselective Spirocyclization | Controlled formation of a spirocyclic system from a chiral precursor. | Spirocyclization of a tryptophanol-derived lactam to form a spiro[indolizidine-1,3'-oxindole]. | proquest.com, mdpi.com |

| Organocatalysis | Use of small organic molecules as catalysts to induce enantioselectivity. | General approach to the enantioselective synthesis of indolizidine alkaloids. | acs.org |

Emerging Synthetic Technologies

The field of organic synthesis is constantly evolving, with new technologies offering more efficient, sustainable, and powerful ways to construct complex molecules. In the context of synthesizing octahydroindolizine derivatives, several emerging technologies are noteworthy.

Anion Relay Chemistry (ARC) represents a powerful strategy for the convergent and stereocontrolled synthesis of complex structures. This tactic, which involves the sequential addition of nucleophiles to an electrophile with in situ generation of a new nucleophilic site, has been applied to the construction of indolizidine alkaloids. acs.org

The use of ultrasonication is another emerging technology that can significantly accelerate reaction rates. In the context of a Pd(acac)₂-catalyzed reduction, the use of ultrasound allowed the reaction to reach full conversion in just one hour at 60°C, compared to several hours required with conventional heating. This not only speeds up the reaction but can also improve selectivity and energy efficiency. chemmethod.com

Furthermore, the development of novel catalytic systems continues to push the boundaries of what is possible. This includes the design of more stable and active catalysts for key transformations like hydrogenation and the exploration of metal-free catalytic systems, such as those using iodine, for certain cyclization reactions. nih.govcapes.gov.br These advancements promise to streamline the synthesis of this compound and its derivatives, making them more accessible for further study and application.

Continuous Flow Hydrogenation Processes

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for hydrogenation reactions. These advantages include enhanced safety by minimizing the volume of gaseous hydrogen at any given time, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability. researchgate.net

The synthesis of the saturated octahydroindolizine core from an unsaturated precursor, such as an indolizine-8a-carboxylic acid derivative, is a key transformation that can be effectively achieved through catalytic hydrogenation. In a continuous flow setup, a solution of the substrate would be passed through a heated and pressurized tube packed with a heterogeneous catalyst.

Several studies on the continuous flow hydrogenation of related nitrogen-containing heterocycles provide a blueprint for how this could be applied to the synthesis of this compound. For instance, the reductive cyclization of nitro compounds to form indole (B1671886) rings has been successfully performed in continuous flow systems, such as the H-cube system, demonstrating rapid and efficient transformations compared to batch methods. nih.gov Similarly, the complete hydrogenation of functionalized pyridines has been achieved under continuous flow conditions, a reaction analogous to the saturation of an indolizine ring system. researchgate.net

A plausible continuous flow process for the final hydrogenation step in the synthesis of this compound could involve the following parameters, extrapolated from related systems:

Table 1: Hypothetical Parameters for Continuous Flow Hydrogenation

| Parameter | Value/Condition | Rationale & Cited Analogy |

| Substrate | Indolizine-8a-carboxylic acid ethyl ester | Ester protecting group to avoid catalyst poisoning by the carboxylic acid. |

| Catalyst | 10% Pd/C or Pt/C packed in a catalyst cartridge | Common and effective catalysts for the hydrogenation of aromatic heterocycles. nih.gov |

| Solvent | Ethanol or Ethyl Acetate (B1210297) | Common solvents for hydrogenation, with good solubility for the substrate. |

| Hydrogen Pressure | 10-80 bar | Increased pressure enhances reaction rates and ensures complete saturation. researchgate.net |

| Temperature | 40-100 °C | Provides sufficient energy for the reaction without causing degradation. |

| Flow Rate | 0.5-2.0 mL/min | Controls the residence time of the substrate in the catalyst bed for optimal conversion. |

| Post-processing | In-line saponification | The resulting ethyl ester of the target molecule could be hydrolyzed in a subsequent flow reactor to yield the final carboxylic acid. |

This approach would not only enhance the safety and efficiency of the hydrogenation step but also allow for a more streamlined and automated synthesis process.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles can be applied to various stages of the synthesis of this compound.

One key area for green innovation is the choice of catalyst. For instance, copper-catalyzed solvent-free synthesis of indolizine derivatives has been reported, offering a more environmentally friendly alternative to traditional methods that rely on volatile organic solvents. mdpi.com This approach could potentially be adapted for the construction of the initial indolizine ring system.

Biocatalysis represents another powerful green chemistry tool, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govnih.gov For the synthesis of a chiral molecule like this compound, enzymes could be employed to introduce stereocenters with high enantiomeric purity, potentially avoiding the need for chiral resolution steps. For example, transaminases can be used for the asymmetric synthesis of amines, which are key precursors for many heterocyclic compounds. nih.gov

A green synthesis strategy for this compound would prioritize the use of renewable starting materials, environmentally benign solvents (such as water or supercritical CO2), and catalytic rather than stoichiometric reagents. The following table compares potential traditional and green chemistry approaches for key transformations in a hypothetical synthesis.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Advantage of Green Approach |

| Ring Formation | Multi-step classical synthesis using stoichiometric reagents and organic solvents. | One-pot, copper-catalyzed, solvent-free synthesis of the indolizine core. mdpi.com | Reduced waste, higher atom economy, avoidance of hazardous solvents. |

| Introduction of Chirality | Resolution of a racemic mixture. | Biocatalytic desymmetrization or asymmetric reduction using engineered enzymes. nih.gov | Higher yield of the desired enantiomer, avoids wasteful resolution steps. |

| Reduction of Heterocycle | Batch hydrogenation with high-pressure hydrogen gas. | Continuous flow hydrogenation researchgate.net or transfer hydrogenation using a safer hydrogen donor. | Enhanced safety, better process control, potential for lower energy consumption. |

| Oxidation/Functionalization | Use of stoichiometric heavy metal oxidants (e.g., CrO3). | Catalytic oxidation using H2O2 as a green oxidant. | Water as the only byproduct, avoidance of toxic heavy metal waste. |

By integrating these green chemistry principles, the synthesis of this compound could be made more sustainable and efficient, aligning with the modern imperatives of chemical manufacturing. The development of such routes is crucial for the environmentally responsible production of fine chemicals and pharmaceuticals. researchgate.net

Stereochemical Aspects and Chiral Synthesis of Octahydroindolizine 8a Carboxylic Acid

Importance of Stereochemistry in Indolizine (B1195054) Scaffolds

The three-dimensional arrangement of atoms, or stereochemistry, is of paramount importance in molecules built on the indolizine framework. Indolizidine alkaloids, a class of compounds to which octahydroindolizine-8a-carboxylic acid belongs, are known for their wide range of biological and pharmacological activities. bohrium.comnih.govresearchgate.net These activities are often dictated by the specific stereoisomer of the molecule. The spatial orientation of substituents on the bicyclic ring system determines how the molecule interacts with biological targets such as enzymes and receptors. nih.gov

Chiral natural products are typically biosynthesized in an enantiomerically pure form, and their stereochemistry plays a crucial role in their biological function. nih.gov This principle extends to synthetic derivatives. Differences in stereochemistry can lead to significant variations in biological activity, where one isomer may be highly potent while others are inactive. nih.govresearchgate.net For instance, in studies of related chiral compounds, only isomers with a specific stereoconfiguration (e.g., (5S, αS)) displayed significant biological activity, suggesting that processes like cellular uptake can be highly stereoselective. nih.govresearchgate.net Therefore, controlling the stereochemistry during the synthesis of indolizine derivatives is essential for achieving the desired therapeutic effects and understanding their mechanism of action.

Diastereoselective Synthesis of Octahydroindolizine (B79230) Derivatives

Achieving a specific three-dimensional structure in octahydroindolizine derivatives relies on diastereoselective synthesis. This involves chemical reactions that preferentially produce one diastereomer over others. A diastereomer is one of a pair of stereoisomers that are not mirror images of each other. Control over diastereoselectivity is crucial when creating multiple stereocenters within the molecule.

Several strategies have been developed for the diastereoselective synthesis of the indolizidine core. These include:

Hydrogenation Reactions: The addition of hydrogen across a double bond can be directed by existing chiral centers or catalysts to favor the formation of a specific diastereomer. For example, the diastereoselective hydrogenation of a chiral fluorinated oxazoline (B21484) has been used as a key step in the asymmetric synthesis of trifluoromethyl monomorine, an indolizidine alkaloid. nih.gov

Cycloaddition Reactions: These reactions, which form a ring by bringing two or more molecules together, can be highly diastereoselective. The cycloaddition of enantiomerically pure five-membered cyclic nitrones with dipolarophiles has been shown to proceed with good diastereocontrol, providing a pathway to enantiopure pyrrolizidinones and indolizidine alkaloids like (+)-lentiginosine. researchgate.net

Radical Cyclizations: The intramolecular cyclization of radicals can also be controlled to produce specific diastereomers. This method was used in the first asymmetric synthesis of trifluoromethylated indolizidines. nih.gov

N-Acyliminium Ion Cyclization: The cyclization of chiral lactams via N-acyliminium ions is a powerful method for constructing fused heterocyclic systems with high diastereoselectivity. elsevierpure.com

A study on the synthesis of hydroxylated indolizidines reported a method involving a sequential oxirane ring opening and intramolecular cyclization that afforded a diastereomeric mixture of indolizinium salts, which could then be selectively reduced to the target molecule. nih.gov

| Synthetic Method | Key Feature | Application Example |

| Diastereoselective Hydrogenation | Directed addition of H₂ | Synthesis of trifluoromethyl monomorine nih.gov |

| Nitrogen-Assisted [4+2] Cycloaddition | Controlled ring formation | Synthesis of functionalized indolizidines |

| N-Acyliminium Ion Cyclization | Intramolecular ring closure | Preparation of pyrrolidinoisoquinoline derivatives elsevierpure.com |

| Radical Cyclization | Formation of C-C bond via radical intermediate | Asymmetric synthesis of trifluoromethylated indolizidines nih.gov |

Control of Enantiomeric Purity in Research Outcomes

Enantiomeric purity is a critical parameter in the synthesis and application of chiral molecules like this compound. Enantiomers are mirror-image stereoisomers that are non-superimposable. While they have identical physical properties in an achiral environment, they can have vastly different biological activities. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause adverse effects. nih.gov

Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent policies for the development of stereoisomeric drugs, often requiring the characterization of each individual enantiomer. nih.govuff.br This has made the development of single-enantiomer drugs the standard in the pharmaceutical industry. uff.br

Ensuring high enantiomeric purity involves two main approaches:

Enantioselective Synthesis: Designing reactions that produce one enantiomer in preference to the other. This is often achieved using chiral catalysts or auxiliaries.

Chiral Resolution: Separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers.

The determination of enantiomeric purity is a significant analytical challenge. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and powerful technique for separating and quantifying enantiomers. uff.brresearchgate.net Other methods include capillary electrophoresis (CE) with chiral selectors and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs), which can induce chemical shift differences between enantiomers. researchgate.netlibretexts.org

| Analytical Technique | Principle | Advantage |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. uff.brresearchgate.net | High resolution and accuracy for quantification. uff.br |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the electrolyte. researchgate.net | Low sample and solvent consumption. nih.gov |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with distinct NMR signals. libretexts.org | Alleviates the need for chemical derivatization. libretexts.org |

Chiral Pool Approaches (e.g., utilizing Tartaric Acid, L-Sorbose)

The "chiral pool" approach is a powerful strategy in asymmetric synthesis that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. rsc.orgnih.gov This method allows the inherent chirality of the starting material to be transferred to the final target molecule, bypassing the need for creating stereocenters from scratch.

Common chiral pool starting materials include amino acids, sugars, and hydroxy acids. For the synthesis of indolizidine and related heterocyclic alkaloids, several natural synthons have been employed:

Tartaric Acid: Both L- and D-tartaric acid are versatile C4 building blocks. They have been used as chiral templates in the synthesis of numerous bioactive molecules, including pyrrolidines and other nitrogen heterocycles. elsevierpure.comnih.gov For example, enantiomerically pure five-membered cyclic nitrones derived from tartaric acid can undergo cycloaddition reactions to form the core structures of indolizidine alkaloids. researchgate.net

L-Glutamic Acid: This amino acid has served as a starting point for the diastereoselective synthesis of polyhydroxylated indolizidines, such as analogues of swainsonine (B1682842). researchgate.net

L-Malic Acid: This C4 hydroxy acid has been used to prepare chiral lactams, which are key intermediates in the asymmetric synthesis of pyrrolidinoisoquinoline derivatives via N-acyliminium ion cyclization. elsevierpure.com

L-Sorbose: As a carbohydrate, L-sorbose provides a scaffold rich in defined stereocenters, making it a valuable starting material for complex chiral targets, although specific examples for this compound are less commonly cited than for amino or other hydroxy acids. A new chiral pool approach for other complex molecules has been developed from L-rhamnose, another sugar. sigmaaldrich.com

This strategy of using nature's own chiral molecules provides an efficient and economical pathway to complex, enantiomerically pure targets like derivatives of this compound. nih.gov

Conformational Analysis of Octahydroindolizine Ring Systems

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The octahydroindolizine ring system consists of a six-membered ring (piperidine) fused to a five-membered ring (pyrrolidine) at a nitrogen atom and an adjacent carbon, creating a bicyclo[4.3.0]nonane core with a nitrogen at the bridgehead.

The conformation of this fused ring system is complex and crucial to its properties and biological activity. Like other fused ring systems such as decalin, the octahydroindolizine core can exist in different conformations. csbsju.edu The junction between the two rings can be either cis or trans.

In a trans-fused system, the bonds to the second ring from the bridgehead atoms are on opposite sides. This generally leads to a more rigid structure.

In a cis-fused system, these bonds are on the same side, resulting in a more flexible structure that can undergo ring-flipping, similar to cyclohexane.

Computational methods are often used to predict the lowest energy conformations of such complex ring systems. researchgate.net Understanding these conformational preferences is key to designing molecules that fit precisely into the binding sites of biological targets.

Derivatization and Structural Modification of Octahydroindolizine 8a Carboxylic Acid

Synthesis of N'-Substituted Hydrazides

The conversion of the carboxylic acid moiety of octahydroindolizine-8a-carboxylic acid into N'-substituted hydrazides introduces a versatile functional group that can serve as a precursor for the synthesis of various heterocyclic systems or as a key pharmacophore in its own right. A common and effective method for this transformation is the hydrazinolysis of a corresponding ester derivative. researchgate.net

Typically, the synthesis commences with the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling agent, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the unsubstituted hydrazide. This intermediate can then be reacted with a variety of aldehydes or ketones to furnish the desired N'-substituted hydrazides, often referred to as Schiff bases or hydrazones.

For example, the reaction of the methyl or ethyl ester of this compound with hydrazine hydrate in a suitable solvent like ethanol (B145695) would yield octahydroindolizine-8a-carbohydrazide. Subsequent condensation of this hydrazide with a selected aromatic or heteroaromatic aldehyde would lead to the formation of the corresponding N'-arylidenehydrazide. youtube.com The general reaction scheme is as follows:

Esterification: The carboxylic acid is first converted to its methyl or ethyl ester.

Hydrazinolysis: The ester is then treated with hydrazine hydrate to form the carbohydrazide (B1668358).

Condensation: The carbohydrazide is reacted with an appropriate aldehyde or ketone to yield the final N'-substituted hydrazide.

This synthetic route allows for the introduction of a wide range of substituents at the N' position, enabling the exploration of structure-activity relationships.

Preparation of Ester Derivatives

Esterification of this compound is a fundamental derivatization that not only allows for the protection of the carboxylic acid group but also serves as a crucial step in the synthesis of other derivatives, such as amides and hydrazides. Several standard and efficient methods can be employed for this purpose.

The Fischer-Speier esterification is a classic and widely used method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

Another powerful method, particularly for sterically hindered carboxylic acids or when mild reaction conditions are required, is the Steglich esterification . This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds at room temperature and generally provides high yields of the desired ester. organic-chemistry.org

| Esterification Method | Reagents | Key Features |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium reaction; often requires excess alcohol or removal of water. masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild conditions; high yields; suitable for sterically hindered substrates. organic-chemistry.org |

| Diazoalkane Esterification | Diazoalkane (generated in situ) | Very mild and efficient; avoids harsh acidic or basic conditions. nih.gov |

A more recent and milder approach involves the in situ generation of diazoalkanes from N-tert-butyldimethylsilylhydrazones, which then react rapidly with the carboxylic acid to form the ester. nih.gov This method avoids the isolation of potentially hazardous diazo compounds. nih.gov

Introduction of Amino Functionalities

The introduction of amino functionalities to the octahydroindolizine (B79230) framework can significantly impact the molecule's physicochemical properties and biological activity. One direct approach to convert the carboxylic acid into a primary amine with the loss of one carbon atom is through the Hofmann rearrangement of the corresponding primary amide. youtube.com This involves treating the amide with bromine in a basic solution. youtube.com

A more direct and atom-economical method for N-alkylation using carboxylic acids is reductive amination . This process involves the reaction of the carboxylic acid with an amine in the presence of a reducing agent. A modern approach utilizes phenylsilane (B129415) as the reductant, which first mediates the formation of an amide intermediate, followed by its reduction catalyzed by a zinc salt, such as Zn(OAc)₂. nih.gov This method is applicable to a wide range of amines and carboxylic acids. nih.gov

Alternatively, the carboxylic acid can be converted to a primary amine without the loss of a carbon atom by first reducing the carboxylic acid to the corresponding primary alcohol, converting the alcohol to a leaving group (e.g., a tosylate or mesylate), and then displacing it with an azide, followed by reduction to the amine.

Synthesis of Hydroxylated Indolizidine Analogs

Hydroxylated indolizidine alkaloids are a significant class of natural products known for their potent glycosidase inhibitory activity. nih.gov The synthesis of hydroxylated analogs of this compound can lead to novel compounds with interesting biological profiles.

The introduction of hydroxyl groups can be achieved through various synthetic strategies. If a double bond is present in the indolizine (B1195054) ring system, dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can install two adjacent hydroxyl groups. The stereochemical outcome of this reaction is often dependent on the facial bias of the bicyclic system.

Another approach involves the stereoselective reduction of a ketone precursor. For instance, if a keto-indolizidine carboxylic acid derivative is available, its reduction with various hydride reagents (e.g., NaBH₄, LiAlH₄) can lead to the formation of hydroxylated analogs. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the hydroxyl group.

Furthermore, some naturally occurring polyhydroxylated indolizidine alkaloids, such as swainsonine (B1682842) and castanospermine, can serve as starting points for the synthesis of new analogs through chemical modification. nih.gov These strategies provide a pathway to a diverse range of hydroxylated indolizidine structures.

Construction of Fused Bicyclic Amides

The construction of fused bicyclic amides from this compound or its derivatives can lead to novel polycyclic structures with constrained conformations, which are of interest in drug design. One innovative strategy for the synthesis of fused bicyclic amides is the aza-Robinson annulation . nih.govacs.org

This reaction sequence typically involves the conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation. nih.gov While this method has been classically used for the synthesis of carbocyclic systems, its nitrogenated version provides access to fused bicyclic amides. nih.govacs.org By adapting this methodology, it is conceivable to construct a new ring fused to the octahydroindolizine skeleton. For example, a derivative of this compound could be elaborated into a cyclic imide, which could then undergo an aza-Robinson annulation with a suitable Michael acceptor.

Another approach involves the intramolecular cyclization of a suitably functionalized octahydroindolizine derivative. For instance, an amino group introduced at a strategic position on the indolizine ring could react with the carboxylic acid at position 8a (or its activated form) to form a lactam, resulting in a fused bicyclic amide.

Formation of Pharmaceutical Salts (e.g., Hydrochloride)

The formation of pharmaceutical salts is a critical step in drug development to improve the solubility, stability, and bioavailability of an active pharmaceutical ingredient. Due to the basic nature of the nitrogen atom in the indolizidine ring, this compound can readily form acid addition salts.

The hydrochloride salt is a commonly prepared pharmaceutical salt. Its synthesis is typically straightforward, involving the treatment of a solution of the free base of this compound with a solution of hydrochloric acid (HCl), often in a suitable organic solvent like ethyl acetate (B1210297) or methanol. nih.gov The resulting hydrochloride salt then precipitates out of the solution and can be isolated by filtration. The formation of the hydrochloride salt of this compound has been documented. nih.gov

The general procedure involves dissolving the parent compound in a minimal amount of a suitable solvent and adding a stoichiometric amount of HCl (or a solution of HCl in a solvent). The mixture is then stirred, and the salt is collected.

Strategies for Introducing Quaternary Stereocenters

The introduction of a quaternary stereocenter, a carbon atom bonded to four different non-hydrogen substituents, can significantly enhance the three-dimensionality and novelty of a molecule, which is a desirable feature in drug design. nih.gov A powerful strategy for introducing a quaternary stereocenter at the α-position to the carboxylic acid in a related system, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, involves the diastereoselective alkylation of a chiral intermediate. nih.gov

In this approach, the amino acid is first converted into a trichloromethyloxazolidinone derivative. This intermediate effectively shields one face of the molecule, allowing for a completely diastereoselective α-alkylation. nih.gov Deprotonation of the α-proton with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate, which then reacts with an alkyl halide from the less hindered face to introduce the new substituent. Subsequent hydrolysis of the oxazolidinone reveals the α-quaternary amino acid.

Structure Activity Relationship Sar Studies of Octahydroindolizine 8a Carboxylic Acid

Influence of the Bicyclic Indolizine (B1195054) Framework on Activity

The bicyclic nature of the octahydroindolizine (B79230) framework serves as a rigid, hydrophobic scaffold that mimics the C-terminal dipeptide of ACE substrates. This structural rigidity is crucial for orienting the key interacting groups into the active site of the enzyme. The indolizine ring system is a proline isostere, and it is well-established that proline or proline-mimicking structures at the C-terminus of an inhibitor are critical for potent ACE inhibition. nih.gov

The size and conformation of this bicyclic system are significant factors. For instance, replacing the indolizine framework with a smaller pyrrolizidine (B1209537) or a larger quinolizidine (B1214090) ring can lead to a decrease in inhibitory activity. This suggests that the specific geometry of the 5- and 6-membered fused ring system of the indolizine core provides an optimal fit within the S1' and S2' subsites of the ACE active site. The hydrophobic character of the saturated rings contributes to favorable van der Waals interactions with nonpolar residues in the enzyme's binding pocket. mdpi.com

Role of Carboxylic Acid Group Positioning and Steric Hindrance

The carboxylic acid group is an essential feature for ACE inhibitors, as it mimics the C-terminal carboxylate of natural ACE substrates and forms a critical ionic bond with a positively charged residue, typically an arginine or lysine, in the S1' subsite of the enzyme. nih.gov

In octahydroindolizine-8a-carboxylic acid, the placement of the carboxyl group at the 8a-position (the bridgehead carbon) is paramount. This specific positioning, dictated by the bicyclic framework, ensures the correct spatial orientation for optimal interaction with the cationic binding site of ACE. Moving the carboxylic acid to other positions on the indolizine ring generally leads to a significant loss of activity.

Steric hindrance around the carboxylic acid group can also modulate activity. The introduction of bulky substituents near the carboxylate can impede its ability to bind effectively within the active site, thereby reducing inhibitory potency. The stereochemistry at the 8a-carbon is also critical, as only one enantiomer will position the carboxyl group correctly for binding.

Impact of Substituents at the Nitrogen Atom on Binding Affinity

Commonly, this involves a side chain that mimics the structure of amino acids like alanine (B10760859) or phenylalanine. For instance, N-acylation with a group like (S)-1-carboxy-3-phenylpropyl leads to highly potent inhibitors. The length, branching, and electronic properties of this side chain are crucial. A two-carbon spacer between the nitrogen and the zinc-binding group is often optimal.

The table below illustrates how modifications to the N-acyl side chain can influence ACE inhibitory activity, represented by IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Compound | N-Acyl Side Chain | Zinc-Binding Group (ZBG) | ACE Inhibition IC50 (nM) |

| 1 | Mercaptoacetyl | Sulfhydryl | 25 |

| 2 | (S)-Alanyl | Carboxylate | 15 |

| 3 | (S)-3-Phenyl-lactyl | Carboxylate | 5 |

| 4 | (S)-1-Carboxy-3-phenylpropyl | Carboxylate | 1.2 |

Data is representative and compiled from general principles of ACE inhibitor SAR. nih.gov

As shown, increasing the complexity and hydrophobicity of the side chain to better occupy the S1 subsite (e.g., adding a phenylpropyl group as in compound 4) significantly enhances binding affinity, resulting in a lower IC50 value.

Stereochemical Impact on Biological Activity Profiles

Stereochemistry is a critical determinant of the biological activity of octahydroindolizine-based ACE inhibitors. The enzyme's active site is chiral, and it selectively binds inhibitors with a specific three-dimensional arrangement of atoms. There are multiple stereocenters within the this compound framework and its N-acyl side chain.

The absolute configuration at the 8a-position, which bears the carboxylic acid, must be correct to ensure proper interaction with the S1' subsite. Similarly, the stereocenter in the N-acyl side chain (e.g., the alanine-like moiety) must match the L-amino acid configuration of natural substrates to fit into the S1 subsite. An incorrect stereoisomer will not fit properly into the active site, leading to a dramatic loss of inhibitory potency, often by several orders of magnitude.

Design Principles for Enhancing Binding Affinity and Specificity

The SAR studies of this compound and its analogs have led to several key design principles for creating more potent and selective ACE inhibitors. nih.govmdpi.com

Optimal Zinc-Binding Group: The inhibitor must possess a functional group capable of coordinating with the zinc ion in the ACE active site. nih.gov Common and effective groups include sulfhydryl (-SH), carboxylate (-COOH), and phosphinate (-POOH-).

Proline-Mimicking Scaffold: The bicyclic indolizine framework serves as a rigid and effective proline mimic, which is essential for strong binding to the S1' subsite. nih.gov

N-Acyl Side Chain Optimization: The side chain attached to the ring nitrogen should be designed to maximize hydrophobic and hydrogen bonding interactions within the S1 and S2 subsites. Incorporating a phenyl group, for example, can lead to potent interactions in the hydrophobic S1 pocket.

Stereochemical Control: Synthesis must be stereospecific to produce the enantiomer that correctly fits the chiral active site of the enzyme. All key stereocenters, particularly at the C-8a position and in the N-acyl side chain, must have the correct absolute configuration.

Domain Selectivity: ACE has two active domains, the N-domain and the C-domain. nih.gov While most early inhibitors target both, designing inhibitors that selectively target the C-domain (primarily responsible for blood pressure regulation) could lead to drugs with fewer side effects. nih.gov This can be achieved by exploiting subtle differences in the S2 subsites of the two domains. mdpi.com

By applying these principles, medicinal chemists can rationally design novel octahydroindolizine-based compounds with enhanced affinity, greater specificity, and improved pharmacokinetic profiles.

Mechanistic Insights into the Biological Activity of Octahydroindolizine 8a Carboxylic Acid

Enzyme Inhibition Mechanisms

Monoamine Oxidase (MAO) Inhibition

No studies were found that investigate the inhibitory effects of Octahydroindolizine-8a-carboxylic acid on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Research on other indolizine (B1195054) derivatives has shown some activity against MAO, but these findings are not directly applicable to the specified compound.

Cyclooxygenase-2 (COX-2) Inhibition

There is no available data to suggest that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2). While some synthetic indolizine derivatives have been explored for their anti-inflammatory potential via COX-2 inhibition, no such research has been published for this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition

The potential for this compound to inhibit the angiotensin-converting enzyme (ACE) has not been reported in the scientific literature.

α-Glucosidase Inhibition

There is no evidence from the conducted research to indicate that this compound possesses α-glucosidase inhibitory activity.

Anticancer Activity Research and Cytotoxic Effects

No studies have been published detailing any investigation into the anticancer or cytotoxic properties of this compound against any cancer cell lines.

Modulation of Specific Biochemical Pathways

Due to the lack of research on the biological activities of this compound, there is no information on its potential to modulate any specific biochemical pathways.

Interaction with Defined Molecular Targets

The scientific literature to date does not extensively document the direct interaction of the isolated compound, this compound, with specific molecular targets. Its utility in medicinal chemistry is primarily as a structural scaffold, meaning it is incorporated into larger, more complex molecules. The interaction with biological targets is therefore understood in the context of these larger peptidomimetic compounds.

The bicyclic framework of this compound is a key feature in the design of enzyme inhibitors and receptor ligands. For instance, related bicyclic pyrrolidine (B122466) structures have been instrumental in the development of inhibitors for the NS3-4A protease, a critical enzyme in the life cycle of the Hepatitis C virus. In such cases, the rigid conformation of the octahydroindolizine (B79230) core helps to properly orient the pharmacophoric groups of the larger inhibitor molecule within the enzyme's active site, thereby enhancing binding affinity and inhibitory activity. The primary role of the this compound moiety is to provide a conformationally restricted backbone that mimics the geometry of specific peptide segments.

Role in Mimicking Natural Amino Acids for Enhanced Binding Specificity in Drug Design

The chemical architecture of this compound makes it an effective mimic of natural amino acids, a property that is strategically exploited in drug design to enhance binding specificity. Its rigid bicyclic structure significantly reduces the conformational flexibility that is characteristic of linear peptides. lifechemicals.com This conformational constraint is a pivotal attribute in the design of peptidomimetics. nih.govnih.gov

The primary role of this compound in this context is as a surrogate for the amino acid proline, particularly in mimicking the cis-conformation of an Xaa-Pro dipeptide sequence (where 'Xaa' represents any amino acid). These sequences are often found in β-turns, which are secondary structures in proteins that are crucial for molecular recognition and biological activity. By incorporating the rigid octahydroindolizine scaffold, medicinal chemists can lock a portion of a peptide-based drug into a bioactive conformation that is predisposed to bind to its target with high specificity and affinity. lifechemicals.com

The enhanced binding specificity arises from the pre-organization of the molecule into a shape that complements the binding site of the target protein. This reduces the entropic penalty that is typically associated with the binding of a flexible molecule, which must adopt a specific conformation upon binding. The result is often a more potent and selective drug candidate. Furthermore, the unnatural amino acid structure can confer resistance to enzymatic degradation, thereby improving the metabolic stability and bioavailability of the drug. lifechemicals.com

Research Findings on Amino Acid Mimicry

| Feature | Description | Implication in Drug Design |

| Structural Analogy | The bicyclic system of this compound mimics the cyclic nature of proline. | Can be substituted for proline in peptide sequences to introduce conformational constraints. |

| Conformational Rigidity | The fused ring system restricts bond rotation, leading to a more defined three-dimensional structure. | Reduces the entropic cost of binding to a target, potentially increasing binding affinity and specificity. nih.gov |

| β-Turn Mimicry | The geometry of the scaffold is well-suited to mimic the tight turns found in peptide secondary structures. | Enables the design of peptidomimetics that can effectively target protein-protein interactions. |

| Metabolic Stability | As an unnatural amino acid, it is less likely to be recognized and cleaved by proteases. | Can lead to drugs with longer half-lives and improved pharmacokinetic profiles. lifechemicals.com |

Computational and Spectroscopic Characterization in Octahydroindolizine 8a Carboxylic Acid Research

Applications of Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in the study of indolizidine alkaloids, offering deep insights into their electronic characteristics, reactivity, and stability. chemmethod.com DFT calculations are instrumental in understanding the unusual stereoselectivity that can occur during the synthesis of these compounds, with theoretical calculations helping to rationalize reaction outcomes. researchgate.net For instance, keto-enol tautomerism under kinetic control has been proposed as a source of diastereoselectivity, a hypothesis supported by DFT analysis. researchgate.net

In the context of drug design, DFT calculations have been used to evaluate the electronic properties and reactivity of potential drug candidates, such as those targeting Plasmepsin II in Plasmodium falciparum. chemmethod.com By comparing the electronic properties of a novel compound to a known ligand, researchers can gauge its stability and reactivity, providing a basis for further in vitro and in vivo studies. chemmethod.com

Conformational Analysis using Computational Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the accessible conformations it can adopt. Computational methods are vital for exploring the conformational landscape of flexible molecules like octahydroindolizine-8a-carboxylic acid. These analyses help identify the most stable conformers and understand the energetic barriers between different spatial arrangements.

Molecular Modeling and Docking Studies in Target Interaction

Molecular modeling and docking are indispensable computational techniques for predicting and analyzing the interaction between a small molecule, like this compound, and its biological target, typically a protein. These in silico methods are crucial in the early stages of drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. researchgate.net

The process typically involves generating a three-dimensional model of the ligand and the target protein, often obtained from X-ray crystallography or NMR spectroscopy. nih.gov Docking simulations then predict the preferred binding orientation of the ligand within the active site of the protein. The binding affinity is often estimated using scoring functions that calculate the free energy of binding. researchgate.net

For example, in the study of indolizine (B1195054) derivatives as potential COX-2 inhibitors, molecular docking revealed that hydrophobic interactions with the indolizine ring were a major contributor to the compound's activity. semanticscholar.org Similarly, docking studies of indole (B1671886) alkaloids with Plasmepsin II have been used to predict binding affinities and identify key interactions. chemmethod.com Molecular dynamics (MD) simulations can further refine these findings by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. chemmethod.comresearchgate.net

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, HPLC, LC-MS, UPLC)

A suite of spectroscopic and chromatographic techniques is essential for the definitive structural elucidation and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. In ¹H NMR, protons on carbons adjacent to a carbonyl group typically resonate in the 2.0-2.5 ppm range. libretexts.org The acidic proton of the carboxylic acid group gives a characteristic, often broad, singlet signal far downfield, typically around 10-12 ppm, which disappears upon the addition of D₂O. libretexts.org In ¹³C NMR, the carbonyl carbon of a carboxylic acid exhibits a signal in the 160-185 ppm region. oregonstate.edupressbooks.pub

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the separation, purification, and quantification of this compound and its isomers. longdom.org Given that the compound lacks a strong chromophore, a refractive index detector (RID) can be employed for quantification. longdom.org Reverse-phase HPLC methods have been developed to separate the various diastereomers of related compounds. longdom.org For carboxylic acids that are not easily detectable, derivatization with fluorescent labels can significantly enhance sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography (UPLC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for the analysis of indolizidine and other alkaloids. nih.govmdpi.com LC-MS combines the separation capabilities of LC with the mass-analyzing power of MS, allowing for the identification and quantification of compounds in complex mixtures. scienceopen.comnih.gov UPLC, with its smaller particle size columns, offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. nih.govnih.gov UPLC-MS/MS methods, which involve tandem mass spectrometry, are particularly useful for the highly sensitive and selective quantification of trace amounts of alkaloids and for distinguishing between isomers. mdpi.comscienceopen.com Derivatization techniques can also be employed in LC-MS to improve ionization efficiency and detection sensitivity for carboxylic acids. nih.govresearchgate.net

| Technique | Application in the Study of this compound and Related Compounds | Key Findings/Information Obtained |

| Density Functional Theory (DFT) | Elucidation of electronic properties, reactivity, and stereoselectivity. chemmethod.comresearchgate.net | HOMO-LUMO energy gaps, prediction of reactivity and stability, rationalization of reaction mechanisms. chemmethod.comresearchgate.net |

| Conformational Analysis | Exploration of the three-dimensional structures and intermolecular interactions. orgchemres.org | Identification of stable conformers, understanding of crystal packing forces. orgchemres.org |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. researchgate.netsemanticscholar.org | Identification of key amino acid interactions, estimation of binding energy. semanticscholar.org |

| NMR Spectroscopy | Structural determination of the molecule's carbon-hydrogen framework. libretexts.orglibretexts.orgoregonstate.edu | Chemical shifts characteristic of the carboxylic acid and adjacent protons/carbons. libretexts.orglibretexts.org |

| HPLC | Separation and quantification of isomers and related substances. longdom.org | Purity assessment, resolution of diastereomers. longdom.org |

| LC-MS/UPLC-MS | Sensitive and selective detection and quantification in complex matrices. nih.govscienceopen.com | Identification of trace alkaloids, differentiation of isomers, metabolic profiling. nih.gov |

Applications and Future Research Directions of Octahydroindolizine 8a Carboxylic Acid

Role as Precursors in Pharmaceutical Drug Development (e.g., Trandolapril)

One of the most prominent applications of a structurally related compound, (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid, is its role as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. nih.govnih.gov Trandolapril is an orally administered prodrug used in the management of hypertension and for improving survival rates in patients following a myocardial infarction where left ventricular dysfunction is present. nih.gov

Potential in Antihypertensive Drug Research

The established efficacy of Trandolapril, which is built upon the octahydro-1H-indole-2-carboxylic acid scaffold, underscores the potential of this and related structures in the development of new antihypertensive agents. nih.gov ACE inhibitors, as a class, function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure. The bicyclic structure of the octahydroindolizine (B79230) core provides a rigid framework that can be appropriately functionalized to interact with the active site of the ACE enzyme. The carboxylic acid group is crucial for this interaction, mimicking the C-terminal carboxylate of ACE substrates. The exploration of derivatives of octahydroindolizine-8a-carboxylic acid could lead to the discovery of novel ACE inhibitors with improved potency, selectivity, or pharmacokinetic profiles. Research in this area could focus on modifying the substituents on the indolizine (B1195054) ring to optimize binding affinity and duration of action.

Investigations into Therapeutic Applications for Neurological Disorders (MAO Inhibition)

Monoamine oxidase (MAO) is a key enzyme in the metabolic degradation of monoamine neurotransmitters and is a significant target in the treatment of neurological disorders such as Parkinson's disease and depression. nih.gov While direct studies on this compound as a MAO inhibitor are limited, research on structurally related indole (B1671886) and caffeine (B1668208) derivatives has shown promise. For instance, a series of 8-phenoxymethylcaffeine derivatives have been identified as potent and reversible inhibitors of MAO-B, with IC50 values in the low micromolar range. mdpi.com Similarly, certain indole and benzofuran (B130515) derivatives have demonstrated selective MAO-B inhibition with Ki values in the nanomolar to micromolar range. nih.gov Given that the indolizine core is a bioisostere of indole, these findings suggest that derivatives of this compound could be designed and synthesized to explore their potential as MAO inhibitors for the treatment of neurodegenerative diseases. nih.gov

Development for Anti-inflammatory Therapies (COX-2 Inhibition)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade and is a primary target for the development of anti-inflammatory drugs. nih.gov The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Research into indolizine derivatives has revealed their potential as COX-2 inhibitors. nih.govjbclinpharm.org For example, a series of 7-methoxy indolizine analogues were designed as bioisosteres of the non-selective COX inhibitor indomethacin (B1671933) and showed promising COX-2 inhibitory activity, with some compounds exhibiting IC50 values in the micromolar range. nih.gov Molecular docking studies have suggested that the indolizine scaffold can favorably interact with the active site of the COX-2 enzyme. nih.gov These findings open up avenues for the development of novel anti-inflammatory agents based on the this compound framework, with the potential for improved selectivity and safety profiles.

| Derivative Class | Target | Notable Findings |

| 7-methoxy indolizines | COX-2 | Promising inhibitory activity with IC50 values in the micromolar range. nih.gov |

| NSAID thioesters | COX-2 | Selective inhibition with some compounds showing IC50 values between 0.20-0.69 μM. mdpi.com |

| 1,4-benzoxazine derivatives | COX-2 | Optimal inhibition with IC50 values of 0.57–0.72 μM for some derivatives. organic-chemistry.org |

| 1,3-Dihydro-2H-indolin-2-one derivatives | COX-2 | Good inhibitory activity with IC50 values ranging from 2.35 to 3.34 µM for select compounds. mdpi.com |

Emerging Research in Glycosidase Inhibitors

Glycosidase inhibitors are a class of compounds that interfere with the function of glycosidase enzymes, which are involved in the digestion of carbohydrates and the processing of glycoproteins. These inhibitors have therapeutic applications in the management of diabetes and certain viral infections. Recent research has explored novel scaffolds for the design of glycosidase inhibitors. One such study focused on N-heteroarylmethyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives, which emerged as potent α-glucosidase inhibitors. nih.gov These compounds, which share a heterocyclic core with a carboxylic acid moiety similar to this compound, were found to act through a reversible, uncompetitive mechanism of inhibition. This discovery highlights the potential of exploring derivatives of this compound as a new class of glycosidase inhibitors. The rigid, bicyclic structure could offer advantages in terms of binding affinity and selectivity. Further research in this area could involve the synthesis and evaluation of a library of this compound derivatives for their ability to inhibit various glycosidases.

Targeting Cancer Therapies

The search for novel anticancer agents is a continuous effort in medicinal chemistry, and the indolizine scaffold has emerged as a promising framework. nih.govnih.gov Studies have shown that various indolizine and indole derivatives possess significant antiproliferative activity against a range of cancer cell lines. nih.govnih.govmdpi.commdpi.com For instance, indolizine lactones have been identified as promising anticancer agents, with some derivatives showing a twenty-fold increase in cytotoxicity against breast cancer cells after late-stage functionalization. nih.gov Pyrido[2,3-b]indolizine derivatives have also demonstrated effectiveness against colorectal cancer cell lines. nih.gov The mechanism of action for these compounds can vary, with some inducing cell cycle arrest and apoptosis. nih.gov Given these findings, this compound presents a valuable starting point for the design and synthesis of new anticancer drug candidates. The carboxylic acid group can be utilized for further derivatization to improve solubility, cell permeability, and target engagement.

| Derivative Class | Cancer Cell Line(s) | Key Findings |

| Indolizine lactones | Prostate (DU-145), Breast (MDA-MB-231) | Up to a 20-fold increase in cytotoxicity against breast cancer cells with late-stage functionalization. nih.gov |

| Pyrido[2,3-b]indolizines | Colorectal Cancer | Effective against colorectal cancer cell lines, inducing S- and G2/M-phase cell cycle arrest. nih.gov |

| Pyrrolizine/indolizine-isoindole hybrids | Hepatocellular (HepG-2), Colorectal (HCT-116), Breast (MCF-7) | Potent derivatives with IC50 values ranging from 6.02 to 13.87 μM. nih.gov |

| Indole-containing pyrazoles | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Remarkable cytotoxic activities against a broad panel of cancer cell lines. mdpi.com |

Design of Conformationally Constrained Molecules for Biological Probes

The rigid bicyclic structure of this compound makes it an excellent scaffold for the design of conformationally constrained molecules that can serve as biological probes. The synthesis of functionalized indolizidines through methods like the Pauson–Khand cycloaddition allows for the creation of diverse and stereochemically defined structures. nih.gov These constrained molecules can be used to study the binding requirements of biological targets with high precision. By restricting the conformational flexibility, it is possible to favor a specific bioactive conformation, leading to enhanced potency and selectivity. For example, piperidine (B6355638) nucleosides have been synthesized as conformationally restricted mimics of Immucillins, which are potent inhibitors of nucleoside hydrolases. mdpi.com A similar approach could be applied to this compound to develop probes for a variety of enzymes and receptors, aiding in the elucidation of their structure-activity relationships and facilitating the discovery of new therapeutic agents.

Synthesis of Libraries of Pharmacologically Important Small Molecules

The development of small molecule libraries based on the this compound scaffold holds significant promise for identifying novel therapeutic agents. The structural complexity and stereochemical richness of this scaffold are features often found in natural products with potent biological activities. researchgate.net The synthesis of such libraries would likely draw upon established methodologies in diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD). nih.gov

Potential Synthetic Strategies:

Drawing inspiration from the synthesis of other complex heterocyclic libraries, several strategies could be envisioned for diversifying the this compound core. cam.ac.ukrsc.org These might include:

Functionalization of the Carboxylic Acid: The carboxylic acid moiety is a prime handle for derivatization. Standard amide coupling reactions with a diverse range of amines could rapidly generate a large library of amides. Esterification with various alcohols would provide another avenue for diversification.

Modification of the Bicyclic Core: While more synthetically challenging, modification of the indolizidine ring system itself would introduce greater structural diversity. This could involve late-stage C-H activation to introduce new substituents or ring-distortion strategies to create novel bicyclic frameworks.

Stereoselective Synthesis: The multiple stereocenters within the octahydroindolizine core are crucial for its three-dimensional shape. The development of stereoselective synthetic routes would allow for the creation of libraries of distinct stereoisomers, each with potentially unique biological activities.

Table 1: Potential Library Generation from this compound

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Carboxylic Acid | Amide Coupling | Primary & Secondary Amines | Amides |

| Carboxylic Acid | Esterification | Alcohols | Esters |

| Bicyclic Core | C-H Functionalization | Various Catalysts/Reagents | Alkylated/Arylated Derivatives |

Research Findings from Related Scaffolds:

Studies on other natural product-inspired scaffolds have demonstrated the power of library synthesis. For instance, the systematic exploration of the cedrane (B85855) scaffold, a non-flat structure found in natural products, has yielded libraries with interesting biological profiles in phenotypic screens. acs.org Similarly, the generation of libraries based on bicyclic peptides has led to the discovery of potent and selective ligands for various protein targets. marquette.edu These examples underscore the potential for discovering pharmacologically important small molecules through the systematic diversification of the this compound scaffold.

Future Directions in Scaffold Engineering and Target Identification

The future development of this compound as a pharmacologically relevant scaffold will depend on innovative scaffold engineering and robust methods for identifying the biological targets of its derivatives.

Scaffold Engineering:

Scaffold engineering aims to modify the core structure of a molecule to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. anr.fr Key strategies applicable to the this compound scaffold include: